ethyl 1-(2-chloro-6-fluorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Synthesis Analysis
The synthesis of these compounds can be complex and is often dependent on the substituents in the aromatic ring .Molecular Structure Analysis
The molecular structure of these compounds is influenced by the substituents in the aromatic ring .Chemical Reactions Analysis
These compounds are only marginally stable in water. Hydrolysis of some phenylboronic pinacol esters is described in the literature. The kinetics of this reaction is dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .Physical And Chemical Properties Analysis
These compounds are only marginally stable in water .Scientific Research Applications
Synthesis of Novel Compounds
- Regioselective Synthesis of Pyrazoles : Research has focused on the regioselective synthesis of pyrazole derivatives, demonstrating methodologies for creating structurally complex molecules that could be leveraged for developing new therapeutic agents (Reddy & Nagaraj, 2008).
- Herbicide Analogues : Synthesis of fluoromethyl, difluoromethyl, and trifluoromethyl analogues of pyrazosulfuron-ethyl showcases the adaptability of pyrazole derivatives for agricultural applications, indicating potential avenues for pest management research (Morimoto et al., 1990).
Potential Pharmacological Applications
- Antiglaucoma Activity : Pyrazole carboxylic acid derivatives have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential applications in the treatment of glaucoma (Kasımoğulları et al., 2010).
- Antibacterial and Antiviral Activities : Novel heterocyclic compounds containing a sulfonamido moiety, synthesized from pyrazole precursors, have shown significant antibacterial activity, indicating their potential as therapeutic agents against bacterial infections (Azab et al., 2013).
Methodological Advances
- Efficient Synthesis Techniques : Studies have explored efficient and regioselective synthesis methods for pyrazole derivatives, highlighting advancements in reaction conditions that can lead to the rapid and selective production of these compounds for further research and development (Machado et al., 2011).
Structural and Optical Properties
- Crystal Structure Analysis : The crystal structure of related pyrazole derivatives has been elucidated, providing valuable insights into their molecular configurations and potential interactions in biological systems (Kumar et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-[(2-chloro-6-fluorophenyl)methyl]-3-(4-methylpiperidin-1-yl)sulfonylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClFN3O4S/c1-3-28-19(25)15-12-23(11-14-16(20)5-4-6-17(14)21)22-18(15)29(26,27)24-9-7-13(2)8-10-24/h4-6,12-13H,3,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAXBNZQHYHAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCC(CC2)C)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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